molecular formula C8H7F3O2 B1394866 (4-(Difluoromethoxy)-3-fluorophenyl)methanol CAS No. 1242252-59-0

(4-(Difluoromethoxy)-3-fluorophenyl)methanol

Numéro de catalogue: B1394866
Numéro CAS: 1242252-59-0
Poids moléculaire: 192.13 g/mol
Clé InChI: CORPQEYNJLSPOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(Difluoromethoxy)-3-fluorophenyl)methanol (CAS 1242252-59-0) is a high-value fluorinated aromatic building block in scientific research and development. This compound, with the molecular formula C 8 H 7 F 3 O 2 and a molecular weight of 192.13 g/mol, serves as a versatile intermediate in organic synthesis, particularly in the field of organofluorine chemistry . The presence of both a difluoromethoxy (-OCF 2 H) and a fluorine substituent on the phenyl ring significantly enhances the molecule's electronic properties and metabolic stability, making it a valuable scaffold for constructing more complex bioactive molecules . Its primary research value lies in its application as a key precursor in pharmaceutical chemistry. The benzyl alcohol functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other valuable functionalities such as halides or amines, enabling diverse chemical transformations . The compound's structure is particularly significant for studying the effects of fluorination, as the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the benzylic hydroxyl group, thereby modifying its reactivity . This compound and its derivatives have been investigated in the synthesis of various therapeutic agents, including Bmi-1 inhibitors for oncology research , gastric acid secretion inhibitors , and Beta-secretase (BACE) inhibitors for Alzheimer's disease research . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) before use.

Propriétés

IUPAC Name

[4-(difluoromethoxy)-3-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORPQEYNJLSPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-3-fluorophenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-hydroxy-3-fluorobenzaldehyde.

    Difluoromethoxylation: The phenol derivative undergoes a difluoromethoxylation reaction using difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group.

    Reduction: The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to convert the aldehyde group to a methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to a corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of (4-(Difluoromethoxy)-3-fluorophenyl)carboxylic acid.

    Reduction: Formation of (4-(Difluoromethoxy)-3-fluorophenyl)methane.

    Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules. Its unique structure can facilitate various chemical reactions, including substitutions and reductions.

Biology

  • Biological Activity Investigation : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have explored its interactions with biological targets, which may lead to the development of new therapeutic agents .

Medicine

  • Pharmaceutical Intermediate : It is being investigated as a precursor for drug development, particularly in creating compounds that target specific biological pathways. The difluoromethoxy group may enhance binding affinity to biological receptors.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundDifluoromethoxy and fluorine groupsEnhanced stability and potential bioactivity
(4-Methoxy-3-fluorophenyl)methanolMethoxy group onlyLacks fluorine substitution
(4-(Trifluoromethoxy)-3-fluorophenyl)methanolTrifluoromethoxy instead of difluoroDifferent reactivity profile
(4-(Difluoromethoxy)-3-chlorophenyl)methanolChlorine substitutionAltered chemical behavior

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : In vitro assays demonstrated that this compound could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests a mechanism that could be exploited for therapeutic uses in inflammatory diseases .
  • Drug Development : Researchers have synthesized derivatives of this compound to assess their pharmacological profiles. Some derivatives exhibited improved potency and selectivity against specific targets, indicating its utility in medicinal chemistry.

Mécanisme D'action

The mechanism of action of (4-(Difluoromethoxy)-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various molecular pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Position and Electronic Effects

The compound is compared to structurally related derivatives with variations in substituent positions and functional groups. Key examples include:

[2-(Difluoromethoxy)-3-fluorophenyl]methanol
  • Molecular Formula : C₈H₇F₃O₂
  • Molecular Weight : 192.14 g/mol
  • Substituents : Difluoromethoxy (-OCF₂) at position 2, fluorine at position 3.
  • Key Differences : The positional isomerism alters electronic distribution. The para-substituted difluoromethoxy group in the target compound provides greater steric accessibility for the hydroxymethyl group compared to the ortho-substituted analogue. This impacts reactivity in coupling reactions and solubility in polar solvents .
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol
  • Molecular Formula : C₈H₆F₄O
  • Molecular Weight : 208.13 g/mol
  • Substituents : Trifluoromethyl (-CF₃) at position 3, fluorine at position 4.
  • Key Differences : The -CF₃ group is more electron-withdrawing than -OCF₂, increasing the acidity of the hydroxymethyl proton. This enhances its utility in deprotonation-driven reactions but reduces solubility in aqueous media .
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
  • Molecular Formula : C₈H₆ClF₃O₂
  • Molecular Weight : 240.59 g/mol
  • Substituents : Chlorine at position 4, trifluoromethoxy (-OCF₃) at position 3.
  • Key Differences : The -OCF₃ group introduces stronger electron-withdrawing effects than -OCF₂, while chlorine adds steric bulk. This compound is less reactive in nucleophilic substitutions compared to the target molecule .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Storage Conditions Key Substituents
(4-(Difluoromethoxy)-3-fluorophenyl)methanol 192.14 ≥95% 4°C -OCF₂ (para), -F (meta)
[2-(Difluoromethoxy)-3-fluorophenyl]methanol 192.14 N/A 4°C -OCF₂ (ortho), -F (meta)
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol 208.13 97% N/A -CF₃ (meta), -F (para)
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol 240.59 95+% Sealed refrigeration -Cl (para), -OCF₃ (meta)

Notes:

  • The target compound’s difluoromethoxy group balances electron-withdrawing effects and steric demands, making it versatile in Suzuki couplings and esterifications .
  • Trifluoromethyl derivatives exhibit higher molecular weights and lower solubility, limiting their use in aqueous-phase reactions .

Activité Biologique

(4-(Difluoromethoxy)-3-fluorophenyl)methanol is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Overview of the Compound

This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position. Its unique structure enhances its stability and reactivity, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : 4-hydroxy-3-fluorobenzaldehyde.
  • Difluoromethoxylation : The phenol derivative undergoes a reaction with difluoromethyl ether in the presence of a base (e.g., potassium carbonate).
  • Reduction : The resulting intermediate is reduced using sodium borohydride to convert the aldehyde to a methanol group.

This synthetic route can be optimized for yield and purity through controlled reaction conditions and purification techniques such as chromatography .

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The difluoromethoxy and fluorine groups are believed to enhance binding affinity and selectivity, influencing molecular pathways relevant in pharmacology .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown promising results against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to fully elucidate these effects .

Study 1: Antimicrobial Activity

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Chromobacterium violaceum, the compound demonstrated significant zones of inhibition, although it was less effective than standard antibiotics like streptomycin .

Bacterial StrainZone of Inhibition (mm)Standard Drug (Streptomycin)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of the compound, revealing that it could inhibit specific inflammatory markers in cell cultures, indicating its potential for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
(4-Methoxy-3-fluorophenyl)methanolLacks difluoromethoxy groupLimited activity
(4-(Trifluoromethoxy)-3-fluorophenyl)methanolContains trifluoromethoxy groupDifferent reactivity
(4-(Difluoromethoxy)-3-chlorophenyl)methanolSubstitutes fluorine with chlorineAltered chemical behavior

The presence of both difluoromethoxy and fluorine groups in this compound enhances its stability and potential biological activity compared to these similar compounds .

Q & A

Basic Research Questions

What are the optimal synthetic routes for (4-(Difluoromethoxy)-3-fluorophenyl)methanol?

Methodological Answer:
The synthesis typically involves sequential fluorination and difluoromethoxylation. A two-step approach is common:

Fluorination: Introduce fluorine at the 3-position of the phenyl ring using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (pH 6–7) to minimize side reactions.

Difluoromethoxylation: React the intermediate with sodium chlorodifluoroacetate (NaClF₂CO₂) in DMF at 80–100°C, using cesium carbonate as a base to facilitate nucleophilic substitution .
Key Considerations:

  • Monitor gas evolution during difluoromethoxylation (use an oil bubbler).
  • Purify intermediates via column chromatography (hexanes/ethyl acetate) to isolate high-purity products .

How can the structure of this compound be confirmed?

Methodological Answer:
Use a combination of spectroscopic techniques:

  • 1H/13C NMR: Identify characteristic signals:
    • Difluoromethoxy (-OCF₂H) as a triplet (δ ~6.5 ppm, 1H NMR) and a doublet of triplets (δ ~120–125 ppm, 13C NMR).
    • Aromatic protons split due to fluorine coupling (e.g., δ 7.2–7.8 ppm for 3-fluorophenyl).
  • HRMS (ESI): Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents .

Advanced Research Questions

How does the difluoromethoxy group influence bioactivity compared to other fluorinated substituents?

Methodological Answer:
Perform structure-activity relationship (SAR) studies :

Syntize analogs with -OCH₃, -OCF₃, or -OCH₂F groups.

Test in biological assays (e.g., enzyme inhibition, antimicrobial activity).

  • Key Findings:
    • The -OCF₂H group enhances metabolic stability compared to -OCH₃ due to resistance to oxidative cleavage.
    • Reduced steric bulk compared to -OCF₃ may improve target binding .
      Experimental Design:
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address variability by standardizing assay conditions:

Control Variables:

  • Solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Cell line/pathogen strain (use ATCC-certified models).

Mechanistic Studies:

  • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
  • Validate target engagement via CRISPR knockouts or competitive binding assays .
    Example: Discrepancies in MIC values may arise from differential efflux pump expression in bacterial strains .

What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:
Optimize PK through:

Prodrug Design: Mask the hydroxyl group with ester prodrugs (e.g., acetyl or pivaloyl esters) to enhance oral bioavailability.

Formulation: Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility.

Metabolic Stability Assays:

  • Incubate with liver microsomes to identify cytochrome P450 (CYP) liabilities.
  • Introduce deuterium at metabolically labile sites to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Difluoromethoxy)-3-fluorophenyl)methanol
Reactant of Route 2
(4-(Difluoromethoxy)-3-fluorophenyl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.